![molecular formula C30H44O4 B1262548 Kadsuracoccinic acid A CAS No. 1016260-22-2](/img/structure/B1262548.png)
Kadsuracoccinic acid A
Overview
Description
Kadsuracoccinic acid A is a natural product found in Kadsura coccinea . It is a tetracyclic natural compound and has been used in traditional Chinese medicine for the treatment of various disorders . The molecular formula of Kadsuracoccinic acid A is C30H44O4 .
Molecular Structure Analysis
The molecular structure of Kadsuracoccinic acid A was elucidated by analysis of their 2D-NMR spectroscopic data . The molecular weight is 468.7 g/mol .Physical And Chemical Properties Analysis
Kadsuracoccinic acid A has a molecular weight of 468.7 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound also has 8 rotatable bonds .Scientific Research Applications
Anti-Tumor Activity
Kadsuracoccinic acid A, as a triterpenoid, has shown potential in anti-tumor activities . Triterpenoids are one of the main components that possess these medicinal effects .
Cholesterol Synthesis Inhibition
The compound also exhibits cholesterol synthesis inhibition properties . This could be beneficial in managing conditions related to high cholesterol levels.
Anti-HIV Activity
Research has found that triterpenoids obtained from Kadsura heteroclita, which includes Kadsuracoccinic acid A, had significant anti-HIV effects . This is important for the research and development of novel anti-HIV drugs .
Antioxidant Activity
Kadsuracoccinic acid A also exhibits antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Hepatoprotective Activity
The compound has shown hepatoprotective activities . This means it has the potential to prevent damage to the liver.
Effects on Embryonic Cell Division
Kadsuracoccinic acid A has been found to affect the embryonic cell division of Xenopus laevis . Treatment of cultured individual Xenopus laevis cells with Kadsuracoccinic acid A at the blastular stage arrested cleavage of these cells .
Mechanism of Action
Target of Action
Kadsuracoccinic Acid A, a tetracyclic natural compound isolated from the stems of Kadsura coccinea , primarily targets the HIV-1 virus . The HIV-1 virus is responsible for the majority of HIV infections globally, and it plays a crucial role in the progression of the disease .
Mode of Action
Kadsuracoccinic Acid A interacts with the HIV-1 virus, exhibiting significant anti-HIV-1 activity The compound’s anti-hiv-1 activity suggests that it may inhibit the replication of the virus or interfere with the virus’s ability to infect host cells .
Biochemical Pathways
The biochemical pathways affected by Kadsuracoccinic Acid A are primarily related to the life cycle of the HIV-1 virus . By targeting the HIV-1 virus, Kadsuracoccinic Acid A may disrupt the virus’s replication process, thereby inhibiting its proliferation . The downstream effects of this disruption could include a decrease in viral load and a slowdown in the progression of HIV .
Result of Action
The primary result of Kadsuracoccinic Acid A’s action is its inhibition of the HIV-1 virus . This inhibition can lead to a decrease in viral load, potentially slowing the progression of HIV and improving the health outcomes of individuals living with the virus .
properties
IUPAC Name |
(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIBKZDJHBYYMX-AVNVPESYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kadsuracoccinic acid A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Kadsuracoccinic acid A?
A1: Kadsuracoccinic acid A (1) demonstrated inhibitory activity against the cleavage of cultured individual Xenopus laevis cells at the blastular stage, with an IC50 value of 0.32 μg/mL []. This suggests potential anti-proliferative activity, at least in this specific experimental model.
Q2: What is the chemical structure of Kadsuracoccinic acid A?
A2: Kadsuracoccinic acid A is a novel 3,4-seco-lanostane triterpene. Its structure was elucidated using spectroscopic techniques, including 2D-NMR spectroscopy, and confirmed by X-ray crystallography []. This study represented the first report of a 3,4-seco-lanostane-type triterpene containing a 17(20)-ene functional group.
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